3-Chlorothiophene-2,5-diboronic acid
Overview
Description
3-Chlorothiophene-2,5-diboronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its unique chemical properties. It is a versatile building block that can be used in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis of New Thiophene Derivatives
A study by Ikram et al. (2015) reported the synthesis of various thiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction, involving the reaction of thiophene with arylboronic acids. This method produced compounds with significant haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).
Preparation of Diboronic Acids
Coutts, Goldschmid, and Musgrave (1970) described the preparation of diboronic acids, including thiophen-2,5-diyldiboronic acid, by reactions of methyl borate with difunctional Grignard reagents. These diboronic acids are more resistant to oxidation and can undergo dehydration to form polymeric anhydrides (Coutts et al., 1970).
Electrochemical Polymerization
Xu et al. (2003) demonstrated the electrochemical polymerization of 3-Chlorothiophene in mixed electrolytes, leading to the production of Poly(3-chlorothiophene) films with significant conductivities. This study highlights the potential of such compounds in creating conductive polymers (Xu et al., 2003).
Development of Nonlinear Optical Materials
Mahmood et al. (2018) synthesized a series of thiophene derivatives that showed significant potential as non-linear optical (NLO) materials due to their extended conjugations and high first hyperpolarizability values. This study suggests possible applications in the field of photonics and optoelectronics (Mahmood et al., 2018).
Synthesis and Characterization of Polyphenylenes
Cianga and Yagcı (2002) used a Suzuki coupling process involving 2,5-diboronic acid derivatives to synthesize polyphenylene with polystyrene side chains. This work contributes to the development of new polymers with unique properties (Cianga & Yagcı, 2002).
Thiophene-based Covalent Organic Frameworks
Bertrand et al. (2013) reported the synthesis and characterization of covalent organic frameworks (COFs) using thiophene-based building blocks. This research is pivotal for the implementation of COFs in electronic devices (Bertrand et al., 2013).
Polymerization for New Materials
Ramsey and Kovacic (1969) described the polymerization of dichlorothiophene to form polythienylene, demonstrating a method for creating new materials through nuclear coupling (Ramsey & Kovacic, 1969).
Development of Hyperbranched Copolymers
Tanaka et al. (2001) synthesized a hyperbranched conjugated copolymer using a palladium-catalyzed coupling, indicating the versatility of thiophene derivatives in polymer science (Tanaka et al., 2001).
Safety and Hazards
3-Chlorothiophene-2,5-diboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(5-borono-3-chlorothiophen-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5B2ClO4S/c7-2-1-3(5(8)9)12-4(2)6(10)11/h1,8-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPJMSMTYFBAGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)B(O)O)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5B2ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-07-7 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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